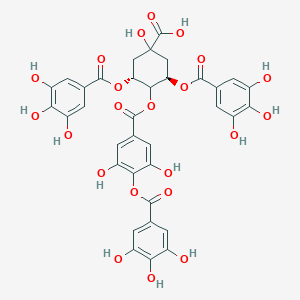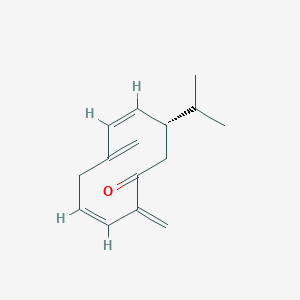![molecular formula C9H10O2 B220269 1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one CAS No. 113781-13-8](/img/structure/B220269.png)
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one, commonly known as 2-Oxepanone, is a cyclic organic compound with the molecular formula C5H6O3. It is a colorless liquid with a distinct odor and is widely used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-Oxepanone is not well understood. However, studies have shown that it can undergo ring-opening polymerization to form linear polymers, which can be used in various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Oxepanone. However, studies have shown that it is biodegradable and biocompatible, making it suitable for use in various medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Oxepanone is its biodegradability and biocompatibility, which makes it suitable for use in various medical applications. It is also easy to synthesize using the ring-opening polymerization of lactide. However, one of the limitations of 2-Oxepanone is its low solubility in water, which can affect its use in certain applications.
Direcciones Futuras
There are several future directions related to 2-Oxepanone, including the development of new synthesis methods, the exploration of its potential use in drug delivery systems, and the investigation of its mechanism of action. Additionally, further studies are needed to understand the biochemical and physiological effects of 2-Oxepanone and its potential use in various medical applications.
Conclusion:
In conclusion, 2-Oxepanone is a cyclic organic compound with various scientific research applications, including the synthesis of biodegradable polymers, the production of biocompatible materials, and the development of drug delivery systems. It is easy to synthesize using the ring-opening polymerization of lactide and has several advantages, including biodegradability and biocompatibility. However, further studies are needed to understand its mechanism of action and potential use in various medical applications.
Métodos De Síntesis
2-Oxepanone can be synthesized using different methods, including the ring-opening polymerization of lactide, the reaction of ethylene oxide with carbon dioxide, and the reaction of glycolic acid with formaldehyde. The ring-opening polymerization of lactide is the most commonly used method to synthesize 2-Oxepanone. This method involves the polymerization of lactide, which is a cyclic diester of lactic acid, in the presence of a catalyst, such as stannous octoate. The resulting polymer is then hydrolyzed to obtain 2-Oxepanone.
Aplicaciones Científicas De Investigación
2-Oxepanone has various scientific research applications, including the synthesis of biodegradable polymers, the production of biocompatible materials, and the development of drug delivery systems. It is also used in the synthesis of polyesters, which are widely used in the production of packaging materials, textiles, and adhesives.
Propiedades
Número CAS |
113781-13-8 |
|---|---|
Nombre del producto |
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one |
Fórmula molecular |
C9H10O2 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
1-hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C6H8O4/c7-5-6(8)1-4(2-9-5)10-3-6/h4,8H,1-3H2 |
Clave InChI |
UQAWOOIZSRDPLA-UHFFFAOYSA-N |
SMILES |
C1C2COC(=O)C1(CO2)O |
SMILES canónico |
C1C2COC(=O)C1(CO2)O |
Sinónimos |
3,6-Dioxabicyclo3.2.1octan-2-one, 1-hydroxy-, (1R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)




![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
